6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.
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Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
The research conducted by Möller et al. (2017) delved into the synthesis of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines. This modification led to the creation of compounds that favorably activate G proteins over β-arrestin recruitment at dopamine D2 receptors. The study highlights the potential of these compounds, such as 2-methoxyphenylpiperazine 16c, to act as novel therapeutics, showcasing antipsychotic activity in vivo, which could have implications in the treatment of psychiatric disorders (Möller et al., 2017).
Novel Heterocyclic Compounds Synthesis
Abu‐Hashem et al. (2020) focused on synthesizing new heterocyclic compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. This work illustrates the versatility of piperazine derivatives in creating pharmacologically active compounds with potential therapeutic benefits, particularly in addressing inflammation and pain (Abu‐Hashem et al., 2020).
Anticonvulsant Drug Candidate Development
Severina et al. (2021) reported on "Epimidin," a promising new anticonvulsant drug candidate, highlighting the importance of related substances determination in the development of pharmaceutical agents. This research underscores the potential medical applications of piperazine derivatives in treating convulsive disorders (Severina et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Biochemical Pathways
The activation or blockade of α1-ARs affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on α1-ARs can result in various molecular and cellular effects. For example, it can cause contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence the treatment of various neurological conditions .
Properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-17-8-4-5-9-19(17)26-22-18-16-25-29(2)23(18)28-24(27-22)31-14-12-30(13-15-31)20-10-6-7-11-21(20)32-3/h4-11,16H,12-15H2,1-3H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMVQOUPLUJUFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.